4-(4-méthylphénoxy)-N-(4-pyridinylméthyl)benzènecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

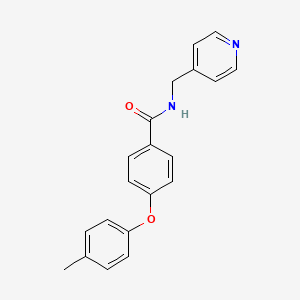

4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a 4-methylphenoxy group and a pyridin-4-ylmethyl group

Applications De Recherche Scientifique

4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

Material Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to coordinate with metal ions.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its structural features.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:

Formation of 4-methylphenoxybenzoyl chloride: This is achieved by reacting 4-methylphenol with benzoyl chloride in the presence of a base such as pyridine.

Amidation Reaction: The 4-methylphenoxybenzoyl chloride is then reacted with pyridin-4-ylmethylamine to form the desired benzamide compound. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 4-(4-carboxyphenoxy)-N-(pyridin-4-ylmethyl)benzamide.

Reduction: Formation of 4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzylamine.

Substitution: Formation of halogenated derivatives of the benzamide compound.

Mécanisme D'action

The mechanism of action of 4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The pyridin-4-ylmethyl group can enhance binding affinity through π-π stacking interactions and hydrogen bonding.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: This compound has a similar pyridine-based structure but differs in the functional groups attached to the benzene ring.

3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another compound with a pyridine moiety, but with a triazole ring and carboxylic acid group.

Uniqueness

4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific combination of functional groups, which

Activité Biologique

The compound 4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article provides a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzamide core with a pyridine moiety and a 4-methylphenoxy substituent. Its chemical structure can be represented as follows:

Biological Activity Overview

Research has indicated that derivatives of benzamide compounds, including the one in focus, exhibit significant inhibitory effects against various cancer cell lines and may possess neuroprotective properties.

Anticancer Activity

A series of studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to 4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide have shown effective inhibitory activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The most promising compounds in related studies demonstrated IC50 values significantly lower than standard treatments like Golvatinib, indicating enhanced potency .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

| Compound | A549 (μM) | HeLa (μM) | MCF-7 (μM) |

|---|---|---|---|

| Compound 40 | 1.03 | 1.15 | 2.59 |

| Golvatinib | 2.60 | 6.95 | Not reported |

Neuroprotective Effects

Recent findings suggest that derivatives of benzamide can act as c-Abl inhibitors, which are relevant in neurodegenerative diseases like Parkinson's disease. For example, certain derivatives have shown to protect neuronal cells from apoptosis induced by neurotoxins . This indicates a dual potential for therapeutic applications in both oncology and neurology.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications on the benzamide scaffold significantly influence biological activity. Key findings include:

- The introduction of specific substituents on the phenyl ring enhances binding affinity to target proteins.

- The presence of a pyridine ring contributes to favorable interactions with receptor tyrosine kinases, which are crucial in cancer cell signaling pathways .

Table 2: Summary of Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased potency against cancer cells |

| Substitution on pyridine | Enhanced neuroprotective effects |

Case Studies

Several case studies illustrate the efficacy of benzamide derivatives:

- Inhibition of c-Met Kinase : A related compound demonstrated strong interaction with c-Met kinase, leading to significant apoptosis in cancer cells .

- Neuroprotective Studies : Derivatives showed lower toxicity compared to nilotinib while maintaining high bioavailability across the blood-brain barrier, making them suitable candidates for treating neurodegenerative conditions .

Propriétés

IUPAC Name |

4-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-15-2-6-18(7-3-15)24-19-8-4-17(5-9-19)20(23)22-14-16-10-12-21-13-11-16/h2-13H,14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUELMQAVLKNHFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.